ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an indole group, a phenyl group, a carboxylate ester group, and two benzamido groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The indole and phenyl groups would contribute to the compound’s aromaticity, while the carboxylate ester and benzamido groups could participate in various types of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the compound’s solubility could be affected by the polar carboxylate ester and benzamido groups, while its melting and boiling points could be influenced by the presence of multiple aromatic rings .Scientific Research Applications
- Researchers have explored the cytotoxic potential of this compound against cancer cell lines. Notably, 5-glyoxylamido derivatives derived from this compound demonstrated remarkable cytotoxicity against MCF-7 and T98G cancer cells. These derivatives may serve as lead molecules for developing new anticancer agents .
- Anthranilic acid derivatives, including this compound, have gained attention due to their diverse pharmacological activities. These activities include anticancer, antibacterial, anti-inflammatory, antiviral, antithrombotic, and antidiabetic effects. Researchers continue to investigate their potential therapeutic applications .
- In silico molecular modeling studies revealed that these compounds act as cyclin-dependent kinase 6 and 9 (CDK6 and 9) inhibitors. Understanding their mode of action at the molecular level is crucial for drug development .
- The aminocarbonylation of ethyl 2-substituted 5-iodobenzoate (from which this compound is derived) provides an efficient synthetic route for producing various 5-carboxamide and 5-glyoxylamide derivatives. Reaction conditions significantly influence the formation of amides and α-ketoamides .
- A related compound, N-benzoyl-N’-(4-chlorobenzamido) thiourea, was prepared from benzoyl isothiocyanate and 4-chlorobenzoyl hydrazine. This compound may exhibit interesting biological properties .
Anticancer Activity
Medicinal Chemistry
Molecular Modeling Studies
Synthetic Chemistry
Biological Activity
Chemical Synthesis
Future Directions
properties
IUPAC Name |
ethyl 5-[2-[(4-chlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN2O5/c1-3-39-32(38)29-20(2)35(23-9-5-4-6-10-23)28-18-17-24(19-26(28)29)40-31(37)25-11-7-8-12-27(25)34-30(36)21-13-15-22(33)16-14-21/h4-19H,3H2,1-2H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVRTWPPOJNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate |
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